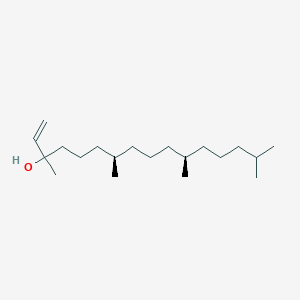

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-, commonly known as pheromone (Z)-7,11-hexadecadienyl acetate or Z7-11Ac, is a natural compound found in various insects. This compound is responsible for the communication between insects, particularly in the mating process. The synthesis of this compound has been an area of interest for researchers due to its potential applications in pest control and agriculture.

Wirkmechanismus

The (Z)-7,11-hexadecadienyl acetate works by disrupting the mating process of insects. Female insects release this compound to attract male insects for mating. The male insects detect the pheromone using their antennae and follow the trail to locate the female. The use of synthetic pheromones can disrupt this process by confusing the male insects and preventing them from locating the female.

Biochemische Und Physiologische Effekte

The (Z)-7,11-hexadecadienyl acetate has been shown to have minimal physiological effects on insects. This compound does not have any toxic effects and is not harmful to non-target organisms. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides.

Vorteile Und Einschränkungen Für Laborexperimente

The use of synthetic pheromones in lab experiments has several advantages. This method is cost-effective and allows for the precise control of the concentration and timing of exposure. However, the use of synthetic pheromones may not accurately replicate the natural conditions of insect mating behavior, which can affect the results of experiments.

Zukünftige Richtungen

The use of pheromones in pest control has shown great promise. Future research should focus on the development of new synthetic pheromones that are more effective in disrupting the mating process of insects. The use of pheromones in combination with other pest control methods can also be explored. Additionally, the potential applications of pheromones in other areas, such as medicine and cosmetics, should be investigated.

Conclusion:

In conclusion, the (Z)-7,11-hexadecadienyl acetate is a natural compound found in various insects that has potential applications in pest control and agriculture. The synthesis of this compound has been an area of interest for researchers due to its potential benefits. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides. Future research should focus on the development of new synthetic pheromones and exploring the potential applications of pheromones in other areas.

Synthesemethoden

The synthesis of 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-)- involves the use of chemical reactions and purification techniques. The most common method of synthesis involves the use of Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This method has been used to synthesize the (Z)-7,11-hexadecadienyl acetate in various insects.

Wissenschaftliche Forschungsanwendungen

The (Z)-7,11-hexadecadienyl acetate has been extensively studied due to its potential applications in pest control and agriculture. This compound has been shown to be effective in disrupting the mating process of various insects, which can be used as a method of pest control. The use of pheromones in pest control is an environmentally friendly alternative to traditional pesticides, which can have harmful effects on the environment and non-target organisms.

Eigenschaften

CAS-Nummer |

395645-30-4 |

|---|---|

Produktname |

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)- |

Molekularformel |

C20H40O |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

(7R,11R)-3,7,11,15-tetramethylhexadec-1-en-3-ol |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3/t18-,19-,20?/m1/s1 |

InChI-Schlüssel |

KEVYVLWNCKMXJX-LEAGNCFPSA-N |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)(C=C)O)CCCC(C)C |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |

Synonyme |

3-Amboisophytol; (2RS,7R,11R)-Isophytol; (7R,11R)-3,7,11,15-Tetramethyl-1-hexadecen-3-ol; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.